molecular formula C8H9NO2 B6320014 5-(Methoxymethyl)-pyridine-3-carboxaldehyde CAS No. 1669438-74-7

5-(Methoxymethyl)-pyridine-3-carboxaldehyde

Cat. No.: B6320014
CAS No.: 1669438-74-7
M. Wt: 151.16 g/mol
InChI Key: JWUAPUXSWJESTM-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-pyridine-3-carboxaldehyde (CAS: Not explicitly provided; structural formula: C₈H₉NO₂) is a pyridine derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 5-position and an aldehyde (-CHO) group at the 3-position. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive aldehyde moiety, which facilitates condensation reactions (e.g., Schiff base formation), and the methoxymethyl group, which modulates electronic and steric properties.

Properties

IUPAC Name

5-(methoxymethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6-8-2-7(5-10)3-9-4-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUAPUXSWJESTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 5-Methylpyridine-3-carbaldehyde

The methyl group at position 5 is converted to bromomethyl via radical bromination. Using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux, the methyl group undergoes selective bromination to yield 5-(bromomethyl)-pyridine-3-carbaldehyde .

Key Reaction Conditions :

  • NBS (1.1 eq), AIBN (0.1 eq), CCl4, reflux, 6–8 h.

  • Yield: ~75–80% (reported for analogous systems).

Nucleophilic Substitution with Methoxide

The bromomethyl intermediate is treated with sodium methoxide (NaOCH3) in anhydrous methanol or dimethylformamide (DMF) to substitute bromine with methoxy, yielding the methoxymethyl group.

Optimization Insights :

  • Solvent : DMF enhances reaction rate due to polar aprotic properties.

  • Temperature : 60–80°C for 4–6 h ensures complete substitution.

  • Yield: ~85–90% (extrapolated from similar substitutions).

Representative Reaction Scheme :

\ce5(BrCH2)C5H3N3CHO+NaOCH3>[DMF,80°C]5(CH2OCH3)C5H3N3CHO+NaBr\ce{5-(BrCH2)C5H3N-3-CHO + NaOCH3 ->[DMF, 80°C] 5-(CH2OCH3)C5H3N-3-CHO + NaBr}

Lithiation-Formylation for Aldehyde Installation

Directed Ortho-Metalation

When the methoxymethyl group is pre-installed at position 5, n-butyllithium (n-BuLi) deprotonates the pyridine ring at position 3, facilitated by the electron-donating methoxymethyl group. Subsequent quenching with N,N-dimethylformamide (DMF) introduces the aldehyde functionality.

Critical Parameters :

  • Temperature : -78°C (dry ice/acetone bath) to prevent side reactions.

  • Stoichiometry : 1.2 eq n-BuLi, 2.0 eq DMF.

  • Yield: 15–20% (low due to competing side reactions; requires optimization).

Experimental Protocol :

  • Dissolve 5-(methoxymethyl)pyridine in anhydrous THF under argon.

  • Add n-BuLi dropwise at -78°C, stir for 1 h.

  • Introduce DMF, warm to room temperature, and hydrolyze with aqueous NaHCO3.

  • Extract with ethyl acetate, purify via silica gel chromatography.

Alternative Oxidation-Based Pathways

Oxidation of 5-(Methoxymethyl)pyridine-3-methanol

The hydroxymethyl precursor at position 3 is oxidized to the aldehyde using manganese dioxide (MnO2) or TEMPO/NaClO systems.

TEMPO-Mediated Oxidation :

  • Conditions : TEMPO (0.05 eq), NaClO (1.5 eq), KBr (0.1 eq), CH2Cl2, 0–5°C.

  • Yield: ~80–85% (reported for 2-pyridinecarboxaldehyde analogues).

Challenges in Selective Oxidation

Direct oxidation of 5-methylpyridine-3-methanol risks over-oxidation to carboxylic acid. TEMPO/NaClO mitigates this by providing a controlled, mild oxidative environment.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Limitations
Halogenation-Substitution5-Methylpyridine-3-carbaldehydeBromination → Methoxide substitution~70%High regioselectivity; scalableRequires aldehyde protection steps
Lithiation-Formylation5-(Methoxymethyl)pyridineDirected metalation → Formylation~20%Direct aldehyde installationLow yield; sensitive to moisture/oxygen
TEMPO Oxidation5-(Methoxymethyl)pyridine-3-methanolTEMPO/NaClO oxidation~80%Mild conditions; high functional toleranceRequires hydroxymethyl precursor

Protection-Deprotection Strategies

Aldehyde Protection as Acetal

To prevent aldehyde degradation during bromination, the ethylene glycol acetal is formed using p-toluenesulfonic acid (PTSA) in toluene. Post-substitution, the acetal is cleaved with aqueous HCl to regenerate the aldehyde.

Typical Protocol :

  • Protection : 5-Methylpyridine-3-carbaldehyde + ethylene glycol, PTSA, toluene, reflux, 4 h.

  • Deprotection : 1 M HCl, THF, rt, 2 h.

The patent-preferenced chlorination-hydrolysis-oxidation sequence (adapted from CN101906068A) offers scalability:

  • Chlorination : 5-Methylpyridine → 5-(chloromethyl)pyridine using trichloroisocyanuric acid.

  • Hydrolysis : Chloromethyl → hydroxymethyl under basic conditions (NaOH, 80°C).

  • Methylation : Hydroxymethyl → methoxymethyl via Williamson ether synthesis (MeI, K2CO3).

  • Oxidation : TEMPO/NaClO oxidation to aldehyde.

Total Yield : ~65–70% after four steps.

Spectroscopic Characterization

NMR Analysis

  • 1H NMR (CDCl3) : δ 9.88 (s, 1H, CHO), 8.44 (s, 1H, H4), 8.32 (s, 1H, H6), 4.73 (s, 2H, OCH2), 3.70 (s, 3H, OCH3).

  • 13C NMR : δ 192.1 (CHO), 151.2 (C3), 136.5 (C5), 71.8 (OCH2), 56.4 (OCH3).

Mass Spectrometry

  • ESI-MS : m/z 166.1 [M+H]+ (calculated for C8H9NO3: 166.06) .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 5-(Methoxymethyl)-pyridine-3-carboxylic acid.

    Reduction: 5-(Methoxymethyl)-pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-(Methoxymethyl)-pyridine-3-carboxaldehyde has several notable applications across different scientific disciplines:

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity, making it a candidate for developing new therapeutic agents.

Biological Studies

Research involving this compound focuses on its interactions with biological molecules, particularly proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This property is crucial for studying enzyme mechanisms and developing enzyme inhibitors, which may have therapeutic implications in treating diseases.

Antimicrobial and Antiviral Activities

Pyridine derivatives, including this compound, have been noted for their antimicrobial and antiviral properties. In light of recent global health challenges, compounds like this are being explored for their potential to combat pathogens, including those responsible for respiratory infections like COVID-19. Research indicates that modifications to the pyridine structure can enhance these therapeutic properties .

Synthesis of Specialty Chemicals

The compound is also utilized in the production of specialty chemicals used in agrochemicals and other industrial applications. Its unique reactivity allows it to serve as a building block for more complex organic molecules, which are essential in various chemical processes.

Recent studies have highlighted the importance of pyridine compounds in developing new antimicrobial agents. For instance, research has shown that certain pyridine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating their potential efficacy . Additionally, the presence of functional groups like methoxy enhances biological activities, making these compounds promising candidates for drug development.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-pyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modulate the activity of enzymes and other proteins. The methoxymethyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(Methoxymethyl)-pyridine-3-carboxaldehyde with key analogs, emphasizing substituent effects on properties and applications:

Compound Name Substituents (Position) Key Functional Groups Properties/Applications Evidence Source
This compound Methoxymethyl (5), Aldehyde (3) Aldehyde, Ether Intermediate for pharmaceuticals/agrochemicals; moderate electrophilicity due to electron-donating methoxymethyl -
5-Methoxy-pyridine-3-carboxaldehyde Methoxy (5), Aldehyde (3) Aldehyde, Methoxy Higher polarity than methoxymethyl analog; potential solubility in polar solvents
3-Chloro-5-methoxy-pyridine-4-carboxaldehyde Chloro (3), Methoxy (5), Aldehyde (4) Aldehyde, Halogen, Methoxy Increased electrophilicity at aldehyde (due to chloro); synthetic intermediate for heterocycles
5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde Chloroethyl (5), Hydroxy (3), Methyl (2), Aldehyde (4) Aldehyde, Hydroxy, Halogen Lipophilic; potential metal chelation (hydroxy group); complex steric effects
Imazamox (Agrochemical) Methoxymethyl (5), Carboxylic acid (3) Carboxylic acid, Ether Herbicide; water-soluble (carboxylic acid salt); targets acetolactate synthase
5-(Methoxymethyl)-pyridine-3-carboxylic acid hydrochloride Methoxymethyl (5), Carboxylic acid (3) Carboxylic acid, Ether Enhanced aqueous solubility (hydrochloride salt); pharmaceutical intermediate

Electronic and Reactivity Differences

  • Aldehyde vs. Carboxylic Acid : Replacing the aldehyde with a carboxylic acid (e.g., imazamox) increases polarity and water solubility, making it suitable for herbicidal formulations . The aldehyde group in the target compound allows for nucleophilic additions, whereas the carboxylic acid participates in salt formation or esterifications .
  • Methoxymethyl vs. However, both groups are electron-donating, decreasing the aldehyde’s electrophilicity compared to electron-withdrawing substituents (e.g., chloro in ).
  • Halogenated Analogs : Chloro or bromo substituents (e.g., 3-chloro in ) enhance electrophilicity at the aldehyde, favoring reactions like nucleophilic aromatic substitution.

Biological Activity

5-(Methoxymethyl)-pyridine-3-carboxaldehyde is a heterocyclic compound characterized by a pyridine ring with a methoxymethyl group at the 5-position and a formyl group at the 3-position. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound's structure influences its reactivity and potential interactions with biological targets. The methoxymethyl group can participate in hydrogen bonding, while the formyl group is known for its reactivity in various chemical reactions, including nucleophilic addition and condensation reactions.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Modulation : The formyl group can modulate the activity of enzymes through nucleophilic addition, potentially affecting metabolic pathways.
  • Interaction with Biomolecules : The compound may interact with various biomolecules, influencing cellular processes and signaling pathways.

Anticancer Potential

Although direct studies on the anticancer activity of this compound are scarce, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanisms often involve the modulation of key signaling pathways involved in cancer progression .

Case Studies and Research Findings

  • Study on Pyridine Derivatives : A study focusing on various pyridine derivatives revealed that modifications at specific positions could enhance their biological activities, including anticancer and antimicrobial effects. The findings suggest that this compound could be a candidate for further exploration in these areas .
  • Antimicrobial Screening : In a broader investigation of pyridine-based compounds, several derivatives displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus. This suggests that this compound may share similar properties warranting further investigation .

Data Table: Summary of Biological Activities

Biological ActivityReference
Antimicrobial
Anticancer
Enzyme Modulation

Q & A

Basic Research Questions

Synthesis Optimization and Key Parameters Q: What are the critical parameters to optimize in synthesizing 5-(Methoxymethyl)-pyridine-3-carboxaldehyde for high yield and purity? A: Key parameters include:

  • Oxidation conditions : Use selective oxidizing agents (e.g., pyridinium chlorochromate) to convert hydroxymethyl precursors to aldehydes without over-oxidation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while minimizing side reactions.
  • Temperature control : Maintain temperatures between 0–25°C during aldehyde formation to prevent decomposition.
  • Protection strategies : Use temporary protecting groups (e.g., acetyl) for the methoxymethyl substituent to avoid undesired reactivity. Monitor progress via TLC or HPLC .

Characterization Techniques for Structural Confirmation Q: Which analytical methods are most reliable for confirming the structure of this compound? A: A combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to identify aldehyde protons (~9-10 ppm) and methoxymethyl groups (~3.3 ppm for OCH₃).
  • IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation if single crystals are obtainable .

Solubility and Stability Considerations Q: How does the methoxymethyl group influence the solubility and stability of this compound? A:

  • Solubility : The methoxymethyl group enhances solubility in polar organic solvents (e.g., DMSO, ethanol) but reduces aqueous solubility compared to charged derivatives (e.g., hydrochloride salts).
  • Stability : The aldehyde group is prone to oxidation; store under inert atmosphere (N₂/Ar) at −20°C. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Reactivity of the Aldehyde Group in Nucleophilic Additions Q: What methodologies are effective for functionalizing the aldehyde group while preserving the methoxymethyl substituent? A:

  • Nucleophilic additions : Use Grignard reagents or hydride reductions (NaBH₄) to form alcohols, with careful pH control to avoid side reactions.
  • Condensation reactions : Schiff base formation with amines (e.g., aniline) under mild acidic conditions (pH 4–6).
  • Protection strategies : Convert the aldehyde to an acetal using ethylene glycol and catalytic p-toluenesulfonic acid, enabling further functionalization of other sites .

Biological Activity and Target Interactions Q: How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential? A:

  • In vitro assays : Screen against viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) using fluorogenic substrates.
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like kinases or GPCRs.
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 5-methoxypyridine-3-carboxylic acid derivatives) to identify critical substituents for activity .

Computational Modeling of Reactivity and Interactions Q: What computational approaches can predict the reactivity of the aldehyde group or interactions with biological targets? A:

  • Density functional theory (DFT) : Calculate electrophilicity of the aldehyde group and transition states for nucleophilic attacks.
  • Molecular docking : Simulate binding poses with protein targets (e.g., proteases) using software like AutoDock Vina.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Resolving Contradictions in Synthetic or Biological Data Q: How should researchers address discrepancies in reported synthetic yields or biological activity across studies? A:

  • Replicate conditions : Ensure identical reagents, solvents, and temperatures as original studies.
  • Control experiments : Test for impurities (e.g., residual oxidizing agents) via LC-MS.
  • Statistical analysis : Apply ANOVA or t-tests to compare biological replicates. Cross-validate findings with structurally similar compounds (e.g., 5-methoxy analogs) .

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